molecular formula C9H16O B8707419 2-(1-methylcyclohexyl)acetaldehyde

2-(1-methylcyclohexyl)acetaldehyde

Cat. No.: B8707419
M. Wt: 140.22 g/mol
InChI Key: CIBFGOMHDWTDNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1-methylcyclohexyl)acetaldehyde is an organic compound with the molecular formula C9H16O It is a derivative of cyclohexane, where a methyl group is attached to the cyclohexane ring, and an acetaldehyde group is attached to the carbon adjacent to the methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-methylcyclohexyl)acetaldehyde can be achieved through several methods. One common approach involves the oxidation of (1-Methyl-cyclohexyl)-methanol using oxidizing agents such as pyridinium chlorochromate (PCC) or chromium trioxide (CrO3) in the presence of an acid catalyst. The reaction typically occurs under mild conditions and yields the desired aldehyde.

Industrial Production Methods

In an industrial setting, this compound can be produced through the catalytic hydrogenation of (1-Methyl-cyclohexyl)-acetic acid. This process involves the use of a metal catalyst, such as palladium or platinum, under high pressure and temperature. The resulting aldehyde is then purified through distillation or other separation techniques.

Chemical Reactions Analysis

Types of Reactions

2-(1-methylcyclohexyl)acetaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form (1-Methyl-cyclohexyl)-acetic acid using oxidizing agents like potassium permanganate (KMnO4) or nitric acid (HNO3).

    Reduction: The aldehyde can be reduced to (1-Methyl-cyclohexyl)-methanol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups, such as amines or halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Hydrochloric acid (HCl) or sulfuric acid (H2SO4) as catalysts.

Major Products Formed

    Oxidation: (1-Methyl-cyclohexyl)-acetic acid.

    Reduction: (1-Methyl-cyclohexyl)-methanol.

    Substitution: Various substituted cyclohexane derivatives.

Scientific Research Applications

Chemistry

In chemistry, 2-(1-methylcyclohexyl)acetaldehyde is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of pharmaceuticals, agrochemicals, and other fine chemicals.

Biology

In biological research, this compound is studied for its potential effects on cellular processes. It can be used to investigate the mechanisms of aldehyde metabolism and its impact on cellular functions.

Medicine

In medicine, this compound is explored for its potential therapeutic applications. It may serve as a precursor for the synthesis of drugs targeting specific metabolic pathways or diseases.

Industry

In the industrial sector, this compound is used in the production of fragrances, flavors, and other specialty chemicals. Its unique chemical properties make it valuable for creating complex aromatic compounds.

Mechanism of Action

The mechanism of action of 2-(1-methylcyclohexyl)acetaldehyde involves its interaction with various molecular targets and pathways. As an aldehyde, it can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. This reactivity is crucial for its role in chemical synthesis and potential therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexyl-acetaldehyde: Lacks the methyl group on the cyclohexane ring.

    (1-Methyl-cyclohexyl)-methanol: Contains a hydroxyl group instead of an aldehyde group.

    (1-Methyl-cyclohexyl)-acetic acid: Contains a carboxylic acid group instead of an aldehyde group.

Uniqueness

2-(1-methylcyclohexyl)acetaldehyde is unique due to the presence of both a methyl group and an aldehyde group on the cyclohexane ring. This combination of functional groups imparts distinct chemical properties, making it valuable for various synthetic and research applications.

Properties

Molecular Formula

C9H16O

Molecular Weight

140.22 g/mol

IUPAC Name

2-(1-methylcyclohexyl)acetaldehyde

InChI

InChI=1S/C9H16O/c1-9(7-8-10)5-3-2-4-6-9/h8H,2-7H2,1H3

InChI Key

CIBFGOMHDWTDNS-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCCC1)CC=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

Step D To a solution of oxalyl chloride (2.18 g, 17.2 mmol) (Aldrich) in dichloromethane (12 mL) at −78° C. was added the solution of dimethyl sulfoxide (2.44 mL, 34.3 mmol) in dichloromethane (8 mL) dropwise. After 5 mins, the solution of 2-(1-methyl-cyclohexyl)-ethanol (2.2 g, 15.6 mmol) in dichloromethane (10 mL) was added dropwise. The reaction mixture was stirred at −78° C. for 15 min. Triethylamine (7.8 mL, 56 mmol) was added and the reaction mixture was slowly warmed up to room temperature and stirred at room temperature for 45 min. Then water was added. The organic layers were separated, and the aqueous layer was extracted with dichloromethane. The organic layers were combined, washed with 10% of HCl, saturated NaHCO3, brine, dried over MgSO4, and concentrated to give (1-methyl-cyclohexyl)-acetaldehyde as a light yellow oil (Yield: 2 g, 91%).
Quantity
2.18 g
Type
reactant
Reaction Step One
Quantity
2.44 mL
Type
reactant
Reaction Step One
Quantity
12 mL
Type
solvent
Reaction Step One
Quantity
8 mL
Type
solvent
Reaction Step One
Quantity
2.2 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
7.8 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

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